

Application Notes and Protocols: Indigo Carmine in Food Analysis

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Compound of Interest

Compound Name: Indigo

Cat. No.: B10763071

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Introduction

Indigo carmine (5,5'-**indigo**disulfonic acid sodium salt, E132) is a synthetic blue dye widely used in the food, pharmaceutical, and cosmetic industries. Its application extends to analytical chemistry where it serves as a redox indicator, a pH indicator, and a reagent for the quantification of various analytes. These notes provide detailed protocols for the application of **indigo** carmine in food analysis, focusing on its direct quantification as a food additive and its use as an indicator for determining other substances.

Direct Quantification of Indigo Carmine in Food Products

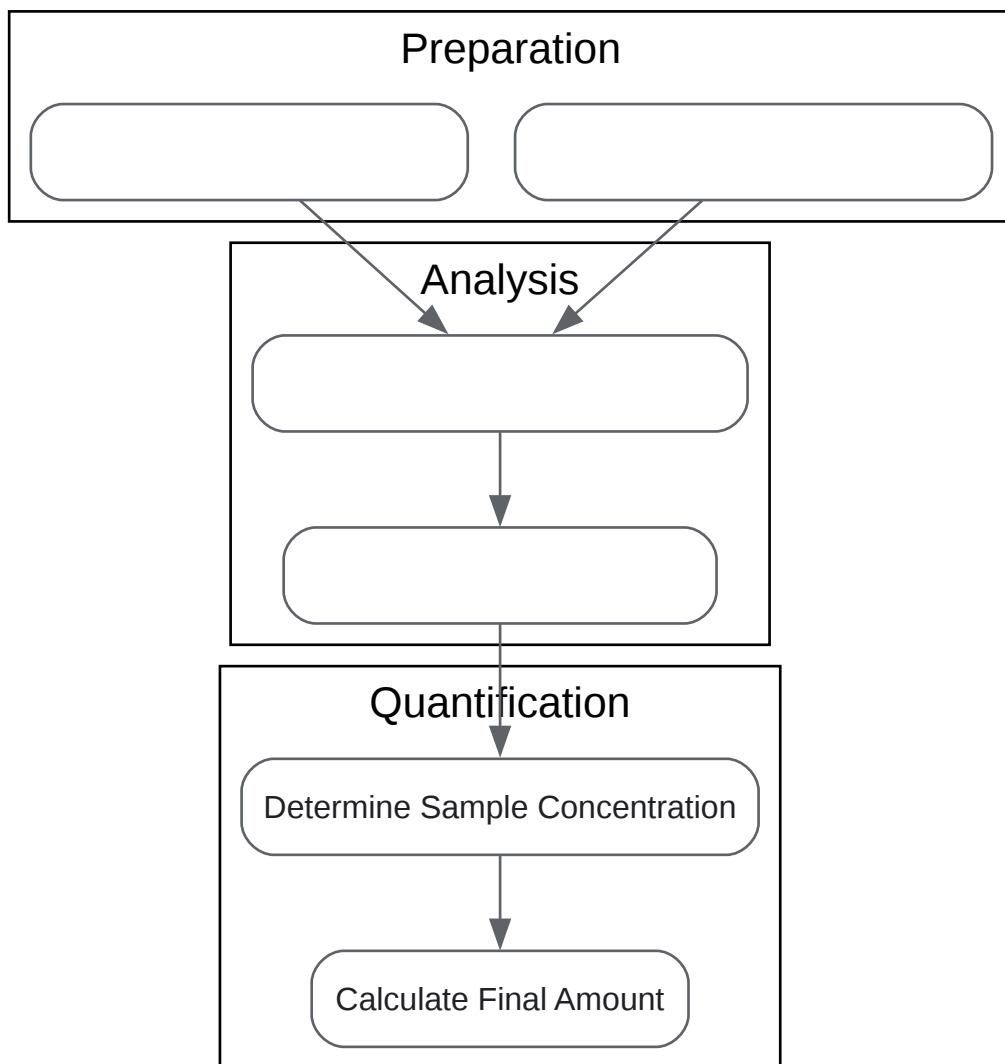
The concentration of **indigo** carmine in food products is regulated due to potential health concerns at high concentrations. Accurate and reliable analytical methods are therefore essential. Common techniques include spectrophotometry, high-performance liquid chromatography (HPLC), and electrochemical methods.

Spectrophotometric Determination

This method is based on measuring the absorbance of light by the **indigo** carmine molecule at its maximum absorption wavelength (λ_{max}), which is approximately 610 nm.

- Standard Preparation:
 - Prepare a stock solution of **indigo** carmine (e.g., 100 mg/L) by dissolving a known weight of analytical grade **indigo** carmine in deionized water.
 - From the stock solution, prepare a series of standard solutions with concentrations ranging from approximately 0.5 to 10 mg/L.
- Sample Preparation (from a solid food matrix like candy):
 - Weigh a known amount of the homogenized food sample (e.g., 1-5 g).
 - Dissolve the sample in a known volume of warm deionized water.
 - Filter the solution to remove any insoluble matter.
 - If the color is too intense, dilute the sample solution with deionized water to bring the absorbance within the linear range of the calibration curve.
- Measurement:
 - Set the spectrophotometer to measure absorbance at 610 nm.
 - Use deionized water as a blank.
 - Measure the absorbance of each standard solution and the prepared sample solution.
- Quantification:
 - Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
 - Determine the concentration of **indigo** carmine in the sample solution using the calibration curve and the measured absorbance.
 - Calculate the amount of **indigo** carmine in the original food sample, accounting for any dilutions.

Spectrophotometric Quantification Workflow



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Caption: Workflow for quantifying **indigo** carmine via UV-Vis spectrophotometry.

Briggs-Rauscher (BR) Oscillating Clock Reaction

A highly sensitive method for determining micro-concentrations of **indigo** carmine involves its role as an inhibitor in the Briggs-Rauscher (BR) oscillating reaction. The presence of **indigo** carmine inhibits the color changes of the reaction, and the duration of this inhibition is proportional to its concentration.

- Reagent Preparation:

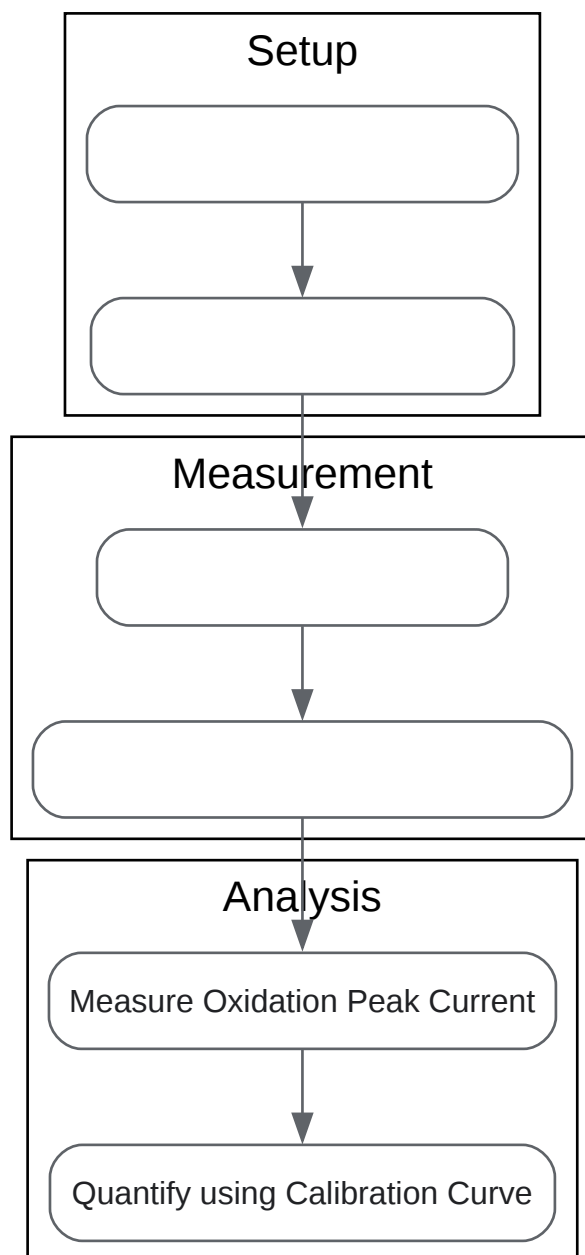
- Prepare the specific reagent solutions for the BR reaction as detailed in the literature. This typically includes solutions of hydrogen peroxide, an acidic iodate solution, and a solution containing malonic acid and manganese(II) sulfate.
- Standard and Sample Preparation:
 - Prepare aqueous solutions of **indigo** carmine standards with concentrations in the micromolar range.
 - Prepare the food sample by dissolving it in bi-distilled water and filtering. Dilute as necessary to fit within the analytical range.
- Reaction and Measurement:
 - Combine the BR reagents in a thermostated, well-stirred reaction vessel.
 - Monitor the reaction using a platinum electrode to record potential changes over time.
 - Once the oscillatory reaction is stable, inject a known volume of the **indigo** carmine standard or sample solution.
 - Measure the inhibition time (τ_{inh}), which is the period during which the oscillations cease after the injection of the analyte.
- Quantification:
 - Create a calibration curve by plotting the inhibition time (τ_{inh}) against the concentration of the **indigo** carmine standards.
 - Determine the concentration of **indigo** carmine in the sample from its measured inhibition time using the calibration curve.

Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for **indigo** carmine determination. These methods typically involve the electrochemical oxidation of **indigo** carmine on the surface of a modified electrode.

- Electrode Preparation:
 - A modified electrode is typically used, such as a poly(glutamic acid) layered multi-walled carbon nanotube paste electrode [P(GA)LMWCNTPE]. The modification enhances the electrocatalytic activity towards **indigo** carmine.
- Electrochemical Cell Setup:
 - Use a three-electrode system consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
 - The supporting electrolyte is typically a buffer solution at an optimal pH (e.g., pH 2.0 phosphate buffer).
- Measurement:
 - Place the prepared sample solution (dissolved in the supporting electrolyte) into the electrochemical cell.
 - Record the differential pulse voltammogram. The peak current of the oxidation signal for **indigo** carmine is measured.
- Quantification:
 - Construct a calibration curve by plotting the peak current versus the concentration of **indigo** carmine standards.
 - The concentration of **indigo** carmine in the real sample is determined from this calibration curve.

Electrochemical Detection Workflow



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Caption: General workflow for the electrochemical detection of **indigo** carmine.

Quantitative Data Summary

Method	Analyte	Matrix	Linear Range	LOD	LOQ	Reference
UV-Vis Spectrophotometry	Indigo Carmine	Food Dye	Not specified	3.2×10^{-7} mol/L	1.0×10^{-6} mol/L	
Briggs-Rauscher Reaction	Indigo Carmine	Food Dye	2.62×10^{-7} - 1.04×10^{-6} mol/L	3.2×10^{-9} mol/L	1.0×10^{-8} mol/L	
DPV with P(GA)LMW CNTPE	Indigo Carmine	Food & Water	Not specified	0.36 μ M	Not specified	
DPV with Polyarginine Modified CPE	Indigo Carmine	Real Samples	0.2-1.0 μ M & 1.5-3.5 μ M	2.53×10^{-8} M	8.43×10^{-8} M	
Digital Image Analysis	Indigo Carmine	Candies	0.1 - 5.0 mg/L	0.20 μ g/g	0.68 μ g/g	

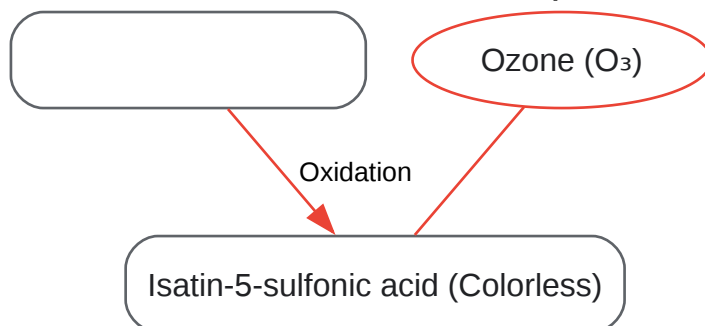
Indigo Carmine as an Analytical Reagent

Indigo carmine's properties as a redox indicator and its reactivity with oxidants make it a useful tool for quantifying other substances in food analysis.

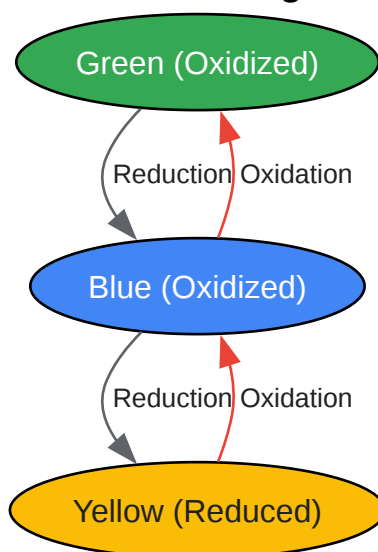
Determination of Ozone

Indigo carmine is readily decolorized by ozone. This reaction is stoichiometric and rapid, forming the basis of a spectrophotometric method for measuring dissolved ozone, which is sometimes used in food processing. The reaction involves the cleavage of the carbon-carbon double bond in the **indigo** carmine molecule, leading to the formation of isatin-5-sulfonic acid.

Ozone Detection Principle



Redox States of Indigo Carmine



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